Fmoc-piperazine hydrochloride

Description

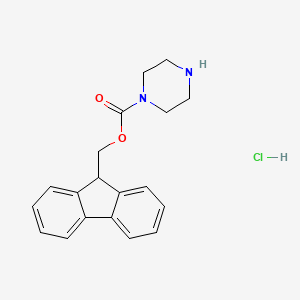

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2.ClH/c22-19(21-11-9-20-10-12-21)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,18,20H,9-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWMXZSFRQQDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373260 | |

| Record name | Fmoc-piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215190-22-0 | |

| Record name | Fmoc-piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(9-Fluorenylmethyloxycarbonyl)-piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to Fmoc-Piperazine Hydrochloride (CAS: 215190-22-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-piperazine hydrochloride (CAS: 215190-22-0), a key building block in modern organic synthesis, particularly in the realm of peptide chemistry and drug discovery. This document details its chemical and physical properties, provides insights into its applications, and outlines relevant experimental protocols.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the piperazine scaffold makes it a valuable reagent for the controlled introduction of the piperazine moiety in multi-step synthetic processes.[2] The hydrochloride salt form generally enhances its solubility in organic solvents commonly used in synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 215190-22-0 | [2] |

| Molecular Formula | C₁₉H₂₀N₂O₂·HCl | [2] |

| Molecular Weight | 344.8 g/mol | [1] |

| Melting Point | 157-161 °C | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 99% (HPLC) | [2] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | Moderate to good solubility | [1] |

| Dimethyl sulfoxide (DMSO) | Moderate to good solubility; 10 mg/mL | [1][3] |

| Water | Limited solubility | [1] |

| Dichloromethane (DCM) | Moderate solubility | [1] |

| Chloroform | Moderate solubility | [1] |

| Hexane | Poorly soluble | [1] |

| Petroleum Ether | Poorly soluble | [1] |

Spectroscopic and Analytical Data

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum exhibits characteristic signals corresponding to the protons of the fluorenyl and piperazine moieties. Aromatic protons of the fluorenyl group typically appear in the range of δ 7.2-7.8 ppm. The protons on the piperazine ring will show signals that can be influenced by the solvent and the hydrochloride salt form.

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. Key signals include the carbonyl carbon of the carbamate group, aromatic carbons of the fluorenyl group, and the carbons of the piperazine ring. The chemical shifts of the piperazine carbons are typically observed in the range of 40-55 ppm.[4]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the compound typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺. The fragmentation pattern can provide valuable information for structural elucidation.[5]

Applications in Synthesis

The primary application of this compound lies in solid-phase peptide synthesis (SPPS), where it serves as a versatile building block for incorporating a piperazine unit into a peptide backbone.[1][2] This can be advantageous for several reasons, including:

-

Introducing conformational constraints: The piperazine ring can alter the peptide's secondary structure.

-

Improving proteolytic stability: The modified backbone can be less susceptible to enzymatic degradation.

-

Serving as a scaffold: The piperazine moiety can be a point for further functionalization to create peptidomimetics or conjugate other molecules.[6]

The Fmoc group provides a base-labile protecting group that is orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS, allowing for selective deprotection and chain elongation.[7]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the following steps:

-

Fmoc Protection of Piperazine: Piperazine is reacted with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl), in the presence of a base. The reaction is typically carried out in an organic solvent.

-

Hydrochloride Salt Formation: The resulting Fmoc-piperazine is then treated with hydrochloric acid to form the hydrochloride salt, which can be isolated as a solid.[1]

Caption: Synthetic workflow for this compound.

Fmoc Deprotection in Solid-Phase Peptide Synthesis

The removal of the Fmoc group from the piperazine nitrogen is a critical step in SPPS to allow for the coupling of the next amino acid.

-

Resin Swelling: The peptide-resin is swelled in a suitable solvent, typically DMF.[8]

-

Deprotection: The resin is treated with a solution of a secondary amine, most commonly 20% piperidine in DMF.[8][9] Alternative, less basic reagents like piperazine can also be used to minimize side reactions such as aspartimide formation.[7]

-

Washing: The resin is thoroughly washed with DMF to remove the deprotection reagent and the dibenzofulvene-adduct byproduct.[8]

Caption: Fmoc deprotection workflow in SPPS.

Coupling of this compound in Solid-Phase Peptide Synthesis

After the deprotection of the N-terminal amino group of the resin-bound peptide, this compound can be coupled as the next building block.

-

Activation: In a separate vessel, this compound is pre-activated. This is achieved by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, 2,4,6-collidine).[6][10]

-

Coupling: The activated Fmoc-piperazine solution is added to the deprotected peptide-resin. The reaction is agitated at room temperature for 1-2 hours to ensure complete coupling.[6][10]

-

Washing: The resin is washed thoroughly with DMF to remove any unreacted reagents and byproducts.[10]

-

Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test, which detects the presence of free primary amines. A negative Kaiser test indicates a successful coupling.[7]

Caption: Workflow for coupling this compound in SPPS.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a cool, dry place, away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).

Storage and Stability

This compound is generally stable under recommended storage conditions. To prevent degradation, it should be stored in a tightly sealed container at 0-8°C, protected from light and moisture.[2] The primary degradation pathway involves the base-catalyzed cleavage of the Fmoc protecting group.[1]

References

- 1. Buy this compound | 215190-22-0 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. benchchem.com [benchchem.com]

Fmoc-Piperazine Hydrochloride: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-piperazine hydrochloride, a key building block in modern peptide synthesis and drug discovery. This document details its chemical and physical properties, provides established experimental protocols for its use, and illustrates a typical synthetic workflow.

Core Properties and Specifications

This compound is a derivative of piperazine where one of the amine functionalities is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This protecting group strategy is fundamental to its application in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acid residues to a growing peptide chain.[1][2] The hydrochloride salt form enhances the compound's solubility in organic solvents commonly employed in synthetic chemistry.[2]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 344.8 g/mol [1][2][3] |

| Exact Mass | 344.129 g/mol [2] |

| Molecular Formula | C₁₉H₂₀N₂O₂ · HCl[1][2] |

| CAS Number | 215190-22-0[1][2][3] |

| Melting Point | 157-161 °C[3] |

| Purity (typical) | ≥ 99% (by HPLC)[3] |

| Appearance | White to yellowish crystalline solid or powder[2] |

| Storage Conditions | 0-8 °C[3] |

Applications in Synthesis

The primary application of this compound is in the incorporation of a piperazine moiety into peptide and peptidomimetic structures.[2] This is particularly valuable in drug development for several reasons:

-

Conformational Constraint: The piperazine ring can introduce a degree of rigidity into a peptide backbone, which can be crucial for optimizing binding affinity and biological activity.

-

Scaffold for Further Functionalization: The second nitrogen atom of the piperazine ring provides a convenient point for further chemical modification, allowing for the attachment of various functional groups to modulate the pharmacological properties of the molecule.

-

Improved Pharmacokinetics: The introduction of a piperazine unit can alter the physicochemical properties of a peptide, such as its solubility and metabolic stability, potentially leading to improved pharmacokinetic profiles.

Experimental Protocols

The following protocols are provided as a general guide for the use of this compound in a laboratory setting. Researchers should adapt these protocols based on their specific synthetic requirements and available instrumentation.

Protocol 1: Incorporation of Fmoc-Piperazine into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of an Fmoc-protected amino acid to a resin, followed by the coupling of Fmoc-piperazine.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acid

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF, analytical grade

-

Dichloromethane (DCM), analytical grade

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a suitable reaction vessel.

-

First Amino Acid Coupling:

-

In a separate vessel, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

-

Drain the DMF from the swollen resin and add the activated amino acid solution.

-

Agitate the mixture for 2 hours at room temperature.

-

Drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5x).

-

-

Fmoc-Piperazine Coupling:

-

Due to the presence of the hydrochloride, it is advisable to pre-neutralize this compound or use an excess of a non-nucleophilic base like diisopropylethylamine (DIPEA) during the activation step.

-

In a separate vessel, dissolve this compound (3 eq.), a suitable coupling agent like HATU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated Fmoc-piperazine solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: HPLC Analysis for Purity Assessment

This protocol provides a general method for analyzing the purity of this compound.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample: this compound dissolved in a suitable solvent (e.g., acetonitrile/water mixture)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL. Dilute as necessary for analysis.

-

HPLC Method:

-

Set the column temperature (e.g., 25 °C).

-

Set the UV detection wavelength (e.g., 265 nm, corresponding to the Fmoc group).

-

Run a linear gradient, for example, from 10% to 90% Mobile Phase B over 20 minutes.

-

The flow rate is typically set at 1 mL/min.

-

-

Data Analysis: Integrate the peak corresponding to this compound and calculate the purity based on the total peak area.

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the solid-phase synthesis workflow for incorporating an Fmoc-protected building block, such as Fmoc-piperazine.

Caption: Workflow for the incorporation of Fmoc-piperazine in SPPS.

This diagram outlines the cyclical nature of solid-phase peptide synthesis, starting from the solid support and proceeding through deprotection, coupling, and washing steps. The activation of the incoming this compound is a critical parallel step before its coupling to the growing peptide chain. The cycle is repeated until the desired sequence is assembled, followed by a final cleavage and deprotection of the peptide from the resin.

References

A Technical Guide to Fmoc-Piperazine Hydrochloride for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical properties, experimental protocols, and primary applications of Fmoc-piperazine hydrochloride, a key reagent in synthetic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

Core Physical Properties

This compound presents as a white to yellowish crystalline solid or powder.[1] Its chemical structure combines the fluorenylmethoxycarbonyl (Fmoc) protecting group with a piperazine moiety, rendered as a hydrochloride salt.[1] This combination makes it a valuable building block in various synthetic processes, particularly in solid-phase peptide synthesis (SPPS).[1]

Table of Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₁ClN₂O₂ | [1][2][3] |

| Molecular Weight | 344.84 g/mol | [1][2] |

| Appearance | White to yellowish crystalline solid or powder | [1] |

| Melting Point | 157-161 °C | [4] |

| ~97 °C | [1] | |

| Solubility | Moderate to good solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP). Limited solubility: Water. | [1] |

| CAS Number | 215190-22-0 | [1][3] |

Note on Melting Point Discrepancy: A notable discrepancy exists in the reported melting point of this compound, with sources citing ranges of 157-161°C[4] and approximately 97°C[1]. This variation may be attributable to differences in purity, crystalline form, or experimental methodology. Researchers are advised to consult the certificate of analysis for the specific lot they are using.

Experimental Protocols

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid like this compound involves using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.

Determination of Solubility

The solubility of this compound in various solvents can be determined using a gravimetric method.

Methodology:

-

Saturation: A supersaturated solution is prepared by adding an excess amount of this compound to a known volume of the solvent at a specific temperature.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated from the solution, typically under reduced pressure or gentle heating.

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solid is determined by subtracting the initial weight of the container.

-

Calculation: The solubility is calculated and expressed in terms of mass of solute per volume of solvent (e.g., g/L or mg/mL).

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial building block in SPPS, enabling the incorporation of a piperazine moiety into a peptide sequence.[1] The Fmoc group serves as a temporary protecting group for one of the piperazine nitrogens, allowing for the controlled formation of peptide bonds.[4]

Experimental Workflow for Incorporating this compound in SPPS

The following diagram illustrates a typical workflow for the incorporation of this compound into a growing peptide chain on a solid support.

Caption: Workflow for this compound incorporation in SPPS.

This workflow highlights the key steps of Fmoc deprotection, washing, activation, and coupling that are central to extending the peptide chain with the piperazine-containing building block. The hydrochloride salt form of the reagent often enhances its solubility and stability in the solvents commonly used in SPPS.[1]

References

Navigating the Solubility of Fmoc-Piperazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fmoc-piperazine hydrochloride in organic solvents, a critical parameter for its effective use in chemical synthesis, particularly in the realm of drug discovery and peptide chemistry. Due to the scarcity of precise quantitative solubility data in publicly available literature, this document focuses on summarizing the available qualitative information, providing detailed experimental protocols for solubility determination, and outlining its application in Solid-Phase Peptide Synthesis (SPPS).

Understanding the Solubility Profile of this compound

This compound is a derivative of piperazine featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[1] This structure imparts a dual nature to its solubility. The large, nonpolar Fmoc group tends to decrease solubility in polar solvents like water, while the piperazine hydrochloride moiety enhances solubility in more polar organic solvents. The hydrochloride salt form is specifically utilized to improve the compound's solubility in organic solvents commonly employed in synthetic procedures like SPPS.[1]

Qualitative Solubility Data

| Solvent Category | Solvent | Solubility | Rationale & Applications |

| Polar Aprotic | Dimethylformamide (DMF) | Moderate to Good | Commonly used as a solvent in Solid-Phase Peptide Synthesis (SPPS) where good solubility of protected amino acids and building blocks is essential.[1] |

| Dimethyl sulfoxide (DMSO) | Moderate to Good | Often used for dissolving compounds for biological screening and as a reaction solvent.[1] | |

| N-Methyl-2-pyrrolidone (NMP) | Moderate to Good | Another common solvent in SPPS, valued for its high dissolving power.[1] | |

| Less Polar | Dichloromethane (DCM) | Moderate | Frequently used for extraction, purification, and as a reaction solvent in organic synthesis.[1] |

| Chloroform | Moderate | Similar applications to dichloromethane.[1] | |

| Nonpolar | Hexane | Poorly Soluble | Used as an anti-solvent for precipitation and washing to remove nonpolar impurities.[1] |

| Petroleum Ether | Poorly Soluble | Similar applications to hexane.[1] | |

| Polar Protic | Water | Limited | The hydrophobic Fmoc group limits solubility in aqueous solutions.[1] |

Experimental Protocols

Given the absence of standardized quantitative solubility data, the following protocols provide researchers with the methodology to determine this critical parameter and to utilize this compound in a key application.

Experimental Protocol for Determining Solubility

This protocol outlines the widely accepted isothermal shake-flask method for determining the solubility of a solid compound in an organic solvent.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical standards of this compound

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The concentration of the solute in the solution should not change over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, tared vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Dilute a known aliquot of the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve using standards of known concentration is required.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

References

An In-Depth Technical Guide to the NMR Data Interpretation of Fmoc-Piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for Fmoc-piperazine hydrochloride. The document is intended to assist researchers, scientists, and professionals in the field of drug development in the accurate identification and characterization of this compound. This guide includes tabulated NMR data, detailed experimental protocols, and a visual representation of the molecular structure to aid in data interpretation.

Introduction

This compound is a key building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group provides a stable yet readily cleavable amine protection, essential for the stepwise assembly of peptide chains. The piperazine moiety introduces a unique structural element into peptides, potentially influencing their conformation, solubility, and biological activity. Accurate NMR characterization is crucial to verify the purity and structural integrity of this compound before its use in synthesis.

Molecular Structure

The chemical structure of this compound is presented below. The numbering of the atoms is provided to facilitate the assignment of NMR signals.

Figure 1. Chemical structure of this compound.

NMR Data Interpretation

¹H NMR Data

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Fmoc Aromatic (8H) | 7.20 - 7.80 | Multiplet | The eight protons of the fluorene ring system typically appear as a complex multiplet.[1] |

| Fmoc-CH (1H) | 4.20 - 4.50 | Triplet | |

| Fmoc-CH₂ (2H) | 4.10 - 4.40 | Doublet | |

| Piperazine-H (4H) | 3.50 - 3.80 | Multiplet | Protons on carbons adjacent to the Fmoc-bearing nitrogen. |

| Piperazine-H (4H) | 2.80 - 3.20 | Multiplet | Protons on carbons adjacent to the protonated nitrogen. These are expected to be shifted upfield compared to the other piperazine protons.[1] |

| NH₂⁺ (2H) | Variable | Broad Singlet | The signal for the protonated amine can be broad and its position is highly dependent on solvent and concentration. |

Table 1. Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| Fmoc C=O | 154.0 - 156.0 | Carbonyl carbon of the carbamate group. |

| Fmoc Aromatic | 120.0 - 145.0 | Aromatic carbons of the fluorene ring. |

| Fmoc-CH | 66.0 - 68.0 | |

| Fmoc-CH₂ | 46.0 - 48.0 | |

| Piperazine-C | 43.0 - 46.0 | Carbons adjacent to the Fmoc-bearing nitrogen. |

| Piperazine-C | 40.0 - 43.0 | Carbons adjacent to the protonated nitrogen. |

Table 2. Predicted ¹³C NMR chemical shifts for this compound.

Experimental Protocols

A general protocol for acquiring NMR spectra of Fmoc-protected compounds is provided below. This can be adapted for the specific analysis of this compound.

Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for accurate chemical shift referencing.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6 ppm, should be adequate.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A spectral width of approximately 250 ppm, centered around 100 ppm, is appropriate.

-

Logical Workflow for NMR Data Interpretation

The following diagram illustrates the logical workflow for the interpretation of NMR data for a known compound like this compound.

Figure 2. Workflow for NMR data interpretation.

Conclusion

This technical guide provides a foundational understanding of the NMR data for this compound. While a definitive, high-resolution spectrum is not publicly available, the provided data, based on established chemical shift principles and data from related compounds, serves as a reliable reference for researchers. The outlined experimental protocols offer a starting point for obtaining high-quality NMR data for this and similar compounds. Accurate interpretation of NMR spectra is paramount for ensuring the quality of starting materials in peptide synthesis and other applications, ultimately contributing to the success of research and development endeavors.

References

Fmoc-Piperazine Hydrochloride: A Comprehensive Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of Fmoc-piperazine hydrochloride (CAS No: 215190-22-0). Due to a lack of specific toxicological data for this compound, this guide incorporates data for the parent compound, piperazine, to provide a conservative basis for risk assessment. It is imperative to handle this compound with the utmost care, assuming it may possess hazards similar to or different from piperazine until specific data becomes available.

Physical and Chemical Properties

This compound is a white to yellowish crystalline solid or powder.[1] It is a derivative of piperazine featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis.[2] The hydrochloride salt form generally improves the solubility of the compound in organic solvents.[2]

| Property | Value | Reference |

| Chemical Name | (9H-fluoren-9-yl)methyl piperazine-1-carboxylate hydrochloride | [3] |

| Synonyms | Fmoc-Piz·HCl | [4][5] |

| CAS Number | 215190-22-0 | [3][4][5] |

| Molecular Formula | C₁₉H₂₁ClN₂O₂ | [2][3] |

| Molecular Weight | 344.84 g/mol | [2][3] |

| Appearance | White to yellowish crystalline solid or powder | [1] |

| Melting Point | 157-161 °C | [4] |

| Purity | ≥ 99% (HPLC) | [4] |

| Storage Conditions | Store at 0-8°C in a dry, cool, and well-ventilated place. | [3][4] |

Toxicological Data

Important Note: Specific quantitative toxicological data for this compound, such as LD50 and LC50 values, are not currently available in the public domain.[3] The data presented below is for the parent compound, piperazine , and should be used as a preliminary guide for hazard assessment. The addition of the Fmoc group may alter the toxicological properties.

Acute Toxicity (Piperazine)

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rat | 2600 mg/kg bw | [6] |

| Dermal LD50 | Rabbit | 4000 mg/kg bw | [6] |

| Inhalation LC50 | Rat | >1.61 mg/L (8 hours) | [6] |

Signs of Toxicity (Piperazine): Dyspnea (shortness of breath), apathy, abnormal posture, staggering, tremor, scrubby coat, lacrimation, and poor general condition.[6]

Skin Corrosion/Irritation and Eye Damage (Piperazine)

Piperazine is classified as causing severe skin burns and eye damage.[6] A 10% aqueous solution of piperazine has a pH of 10.8-11.8, indicating it is a strong base and likely corrosive.[6]

Sensitization (Piperazine)

Piperazine may cause allergic skin reactions and allergy or asthma symptoms or breathing difficulties if inhaled.[7]

Hazard Identification and Mitigation Workflow

The following workflow outlines the necessary steps for safe handling of this compound.

Caption: Hazard identification and mitigation workflow for this compound.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical when handling this compound. The following decision tree can guide researchers in choosing the correct level of protection.

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

Experimental Protocols for Toxicity Assessment

While specific experimental data for this compound is unavailable, the following outlines the standard methodologies that would be employed to determine its toxicological profile, based on OECD and FDA guidelines.[1][8]

Acute Oral Toxicity (LD50) - Based on OECD Test Guideline 401

-

Objective: To determine the median lethal dose (LD50) following a single oral administration.

-

Test Animals: Typically, rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by gavage.

-

Multiple dose levels are used with a set number of animals per group.

-

Animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Body weight is recorded at regular intervals.

-

At the end of the observation period, a gross necropsy is performed on all surviving animals.

-

The LD50 is calculated using statistical methods.

-

Skin Corrosion/Irritation - Based on OECD Test Guideline 404

-

Objective: To assess the potential of the substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Test Animals: Typically, albino rabbits are used.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

A measured amount of this compound is applied to the skin under a gauze patch.

-

The patch is left in place for a specified period (e.g., 4 hours).

-

After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).

-

The severity of the reactions is scored, and the substance is classified based on the nature and reversibility of the observed effects.[9]

-

Serious Eye Damage/Irritation - Based on OECD Test Guideline 405

-

Objective: To determine the potential of the substance to cause damage to the eye.

-

Test Animals: Typically, albino rabbits are used.

-

Procedure:

-

A small, measured amount of this compound is instilled into the conjunctival sac of one eye of the test animal. The other eye serves as a control.

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.

-

The reactions are scored, and the substance is classified based on the severity and reversibility of the observed lesions.

-

Handling and Storage

-

Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[3] Wear suitable protective clothing, including gloves and eye protection.[3] Avoid the formation of dust and aerosols.[3] Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from incompatible materials such as strong oxidizing agents.[3]

First Aid Measures

-

Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Spill and Disposal Procedures

-

Spill: Evacuate personnel to a safe area. Wear personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas.[3] Collect the spillage and arrange for disposal. Do not let the chemical enter drains.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration.[3]

This guide is intended to provide essential safety information for handling this compound in a research setting. It is not a substitute for a thorough review of the available Safety Data Sheets and consultation with your institution's environmental health and safety department. Always exercise caution and adhere to good laboratory practices when working with this and any other chemical.

References

- 1. fda.gov [fda.gov]

- 2. Buy this compound | 215190-22-0 [smolecule.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. chemicalbook.com [chemicalbook.com]

- 8. oecd.org [oecd.org]

- 9. schc.org [schc.org]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique fundamental to the creation of synthetic peptides for research, diagnostics, and therapeutic applications.[1] Its widespread adoption is a testament to its unique chemical properties that allow for a robust and efficient orthogonal protection strategy.[1][] This technical guide delves into the core principles of Fmoc-based peptide synthesis, providing detailed methodologies, quantitative data, and visual representations of the key processes involved.

The Chemical Foundation of Fmoc Protection

The Fmoc group is an amine-protecting group renowned for its lability under basic conditions while remaining stable to acidic and catalytic hydrogenation conditions.[1][3] This characteristic is pivotal for an orthogonal synthesis strategy, where different classes of protecting groups can be removed under distinct conditions without affecting others.[][]

The Fmoc group is attached to the α-amino group of an amino acid.[5] Its removal is typically achieved through a β-elimination mechanism initiated by a secondary amine base, most commonly piperidine.[1][5] This reaction is rapid and clean, regenerating the free amine on the N-terminus of the growing peptide chain, ready for the next coupling step.[1] A key advantage of the Fmoc strategy is its compatibility with acid-labile protecting groups for amino acid side chains, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).[][5] These side-chain protecting groups remain intact during the base-mediated Fmoc deprotection and are typically removed at the final stage of synthesis using a strong acid cocktail, such as trifluoroacetic acid (TFA).[1][6]

The Cyclical Workflow of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-based SPPS is a cyclical process involving the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble solid support, or resin.[1][7] This solid-phase approach simplifies the synthesis by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps, while the peptide remains attached to the resin.[6][8] The core cycle of Fmoc-SPPS consists of three main steps: deprotection, activation and coupling, and washing.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step and proceeds via a base-catalyzed β-elimination reaction.[1] A secondary amine, typically piperidine, abstracts the acidic proton on the C9 position of the fluorene ring.[9][10] This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, leaving the deprotected N-terminal amine of the peptide.[11] The liberated DBF is a reactive intermediate that is trapped by the excess piperidine to form a stable adduct, preventing it from reacting with the newly freed amine.[9][10]

A significant advantage of the Fmoc group is that the dibenzofulvene-piperidine adduct exhibits strong UV absorbance at approximately 301 nm.[][5] This property allows for the real-time monitoring of the deprotection reaction, ensuring its completion before proceeding to the next coupling step.[]

Quantitative Data in Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is critical for the successful synthesis of high-purity peptides. The following tables summarize key quantitative data related to deprotection kinetics and coupling efficiencies with various reagents.

Table 1: Deprotection Kinetics of Fmoc-Amino Acids

The rate of Fmoc deprotection can be influenced by the specific amino acid residue.[9][12]

| Amino Acid | Deprotection Reagent | Deprotection (%) at 3 min | Deprotection (%) at 7 min | Deprotection (%) at 10 min |

| Fmoc-L-Leucine-OH | 4-Methylpiperidine (4MP) | ~80 | >95 | >99 |

| Piperidine (PP) | ~80 | >95 | >99 | |

| Piperazine (PZ) | ~80 | >95 | >99 | |

| Fmoc-L-Arginine(Pbf)-OH | 4-Methylpiperidine (4MP) | <40 | ~70 | >90 |

| Piperidine (PP) | <40 | ~70 | >90 | |

| Piperazine (PZ) | <30 | ~60 | ~85 | |

| Data interpreted from graphical representations in a comparative study of deprotection reagents.[12] |

Table 2: Performance Comparison of Common Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of peptide bond formation and can influence the level of side reactions such as racemization.[13]

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >98 | >95 | Low |

| Data compiled from various scientific sources for the coupling of Fmoc-DL-Phe-OH or similar residues.[13] |

Detailed Experimental Protocols

The following are generalized protocols for the key steps in manual Fmoc-based solid-phase peptide synthesis.

Protocol 1: Resin Preparation and Swelling

-

Resin Selection: Choose an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[7][14]

-

Weighing: Weigh the desired amount of resin and transfer it to a suitable reaction vessel.

-

Swelling: Add a suitable solvent, typically N,N-dimethylformamide (DMF), to the resin.[8] Allow the resin to swell for at least 30-60 minutes with gentle agitation to ensure all reactive sites are accessible.[12]

-

Solvent Removal: Drain the solvent from the reaction vessel.

Protocol 2: Fmoc Deprotection

-

Initial Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[7][8] Agitate the mixture for 3-5 minutes at room temperature.

-

Drain: Drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[12]

-

Drain: Drain the deprotection solution.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12]

Protocol 3: Amino Acid Coupling

This protocol describes a typical coupling procedure using an aminium/uronium salt activator like HATU.

-

Activation Mixture Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.[8][13]

-

Base Addition: Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.[8][13]

-

Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for the recommended time (see Table 2).

-

Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative test such as the ninhydrin (Kaiser) test.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[8]

Protocol 4: Cleavage and Final Deprotection

-

Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[7] TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-3 hours.[7]

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[8]

-

Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Drying: Dry the crude peptide under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild, efficient, and versatile strategy for the synthesis of a wide array of peptides.[1][12] Its orthogonality with acid-labile side-chain protecting groups, coupled with the ability to monitor the deprotection step in real-time, has solidified its position as the preferred method for both routine and complex peptide synthesis in academic and industrial research.[1][] A thorough understanding of the underlying chemistry, reaction kinetics, and potential side reactions is paramount for researchers and drug development professionals to optimize synthesis protocols and achieve the successful production of high-purity peptides for their diverse applications.

References

- 1. benchchem.com [benchchem.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. chempep.com [chempep.com]

- 6. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. benchchem.com [benchchem.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 11. chempep.com [chempep.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. chem.uci.edu [chem.uci.edu]

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a privileged scaffold in medicinal chemistry. Its prevalence in a vast array of clinically approved drugs is a testament to its remarkable versatility and favorable pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of piperazine-containing compounds, offering valuable insights for professionals engaged in drug discovery and development.

Physicochemical Properties and Bioisosterism

The enduring popularity of the piperazine moiety can be attributed to its unique physicochemical characteristics. The two basic nitrogen atoms can be readily functionalized, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. Furthermore, the piperazine ring generally imparts high aqueous solubility, a desirable trait for drug candidates. However, the piperazine ring can also introduce metabolic liabilities, leading to the exploration of bioisosteres—structural analogues with similar physicochemical properties.

Below is a comparative table of piperazine and some of its common bioisosteres, highlighting key physicochemical parameters.

| Compound | Structure | pKa1 | pKa2 | cLogP | Aqueous Solubility |

| Piperazine | 9.73 | 5.35 | -1.50 | Freely soluble | |

| Homopiperazine | 11.02 (predicted) | - | -0.48 | Soluble | |

| 2,6-Diazaspiro[3.3]heptane | - | - | -0.51 | - | |

| 2,5-Diazabicyclo[2.2.1]heptane | - | - | -0.6 | - |

Therapeutic Applications and Biological Activities

Piperazine derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as therapeutic agents for a wide range of diseases. This section summarizes the key therapeutic areas where the piperazine scaffold has made a significant impact, supported by quantitative data on their biological efficacy.

Anticancer Activity

The piperazine ring is a common feature in many anticancer drugs. These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

| Compound Class | Derivative Example | Cancer Cell Line(s) | Efficacy (IC50/GI50 in µM) | Reference(s) |

| Arylpiperazines | Quinoxalinyl-piperazine derivative | Breast, Skin, Pancreas, Cervix | Dose-dependent inhibition | [1] |

| Thiazolinylphenyl-piperazine | Breast (MCF-7, MDA-MB231) | IC50 < 25 µM | [1] | |

| Piperazine-Chalcone Hybrids | Pyrazoline derivatives | Various | VEGFR-2 IC50: 0.57 - 1.48 µM | [1] |

| Vindoline-Piperazine Conjugates | [4-(trifluoromethyl)benzyl]piperazine conjugate | Breast (MDA-MB-468) | GI50 = 1.00 µM | [1] |

| 1-bis(4-fluorophenyl)methyl piperazine conjugate | Non-small cell lung (HOP-92) | GI50 = 1.35 µM | [1] | |

| Imatinib Derivatives | ERB-modified imatinib (Compound 8) | Chronic Myeloid Leukemia (K562/DOX) | Improved efficacy and reduced efflux | [1] |

| Pyrazolo[3,4-d]pyrimidines | Compound XVI | Leukemia (MOLT-4), Colon (KM12), Melanoma (M14), Breast (HS 578T) | GI50: 1.17 - 18.40 µM | [2] |

| Alepterolic Acid Derivatives | Compound 3n | Triple-negative breast cancer (MDA-MB-231) | IC50 = 5.55 ± 0.56 µM | [3] |

| Benzamide Derivatives | Compound C-4 | Lung Carcinoma (A-549) | IC50 = 33.20 µM | [4][5] |

| Compound C-5 | Lung Carcinoma (A-549) | IC50 = 21.22 µM | [4][5] | |

| Compound C-14 | Pancreatic Cancer (MIAPaCa-2) | IC50 < 1 µM | [4][5] |

Antiviral Activity

Piperazine-containing compounds have emerged as promising antiviral agents, targeting various stages of the viral life cycle. Their activity against a range of viruses, including Zika, Dengue, and Influenza, is an active area of research.

| Compound Class | Derivative Example | Virus | Efficacy (IC50/EC50 in µM) | Reference(s) |

| 2-Methylpiperazine Derivatives | Compound 8 | ZIKV | 24 | [6] |

| Compound 11 | ZIKV | 24 | [6] | |

| 2-Phenylpiperazine Derivatives | Compound 25 | ZIKV | 3.9 | [6] |

| Unsubstituted Piperazine Derivatives | Compound 32 | ZIKV | 45.0 | [6] |

| 1-Aryl-4-arylmethylpiperazines | Compound 13 | ZIKV | - | [7] |

| Compound 33 | ZIKV | - | [7] | |

| Flavonoid Derivatives | Compound S19 | Tobacco Mosaic Virus (TMV) | EC50 = 110.4 (curative), 116.1 (protective) | [8] |

| CCR5 Antagonists | Compound 31 | HIV-1 | IC50 = 0.0472 | [9] |

| Compound 33 | HIV-1 | IC50 = 0.0314 | [9] | |

| Amidino-urea Derivatives | Compound 77 | HCV | EC50 = 1.30 | [9] |

| Compound 78 | HCV | EC50 = 1.69 | [9] |

Antimicrobial Activity

The piperazine scaffold is a key component in several antibacterial and antifungal drugs. These derivatives often function by disrupting essential microbial processes such as cell wall synthesis, DNA replication, or protein synthesis.

| Compound Class | Derivative Example | Bacterial Strain(s) | Efficacy (MIC in µg/mL) | Reference(s) |

| Quinolone Hybrids | Sparfloxacin and Gatifloxacin derivatives | S. aureus, E. faecalis, Bacillus sp. | 1 - 5 | |

| Chalcone Hybrids | - | C. albicans | 2.22 | |

| Thiadiazole Derivatives | - | Gram-positive bacteria | < 0.015 | |

| Fluoroquinolone Derivatives | Compound 5h, 5k, 5l | Ciprofloxacin-resistant P. aeruginosa | 16 | [10] |

| Thiadiazole Hybrids | Compound 6c | E. coli | 8 | [11] |

| Compound 4, 6c, 6d | S. aureus | 16 | [11] | |

| Novel Piperazine Derivatives | Compound RL-308 | MRSA | 2 | [12] |

| Compound RL-327 | MRSA | 2 | [12] | |

| Compound RL-328 | MRSA | 2 | [12] |

| Compound Class | Derivative Example | Fungal Strain(s) | Efficacy (MIC in µg/mL) | Reference(s) |

| Alkylated Piperazine-Azole Hybrids | Compound 18 (C8 chain) | Candida and Aspergillus strains | 0.015 - 1.95 | [13] |

| Compound 20 (C10 chain) | Candida and Aspergillus strains | 0.015 - 1.95 | [13] | |

| Chalcone Hybrids | - | C. albicans | 2.22 |

Antipsychotic Activity

Arylpiperazine derivatives are a cornerstone in the development of antipsychotic drugs, primarily through their interaction with dopamine and serotonin receptors in the central nervous system.

| Compound | Receptor Target(s) | Efficacy (Ki in nM) | Reference(s) |

| Clozapine | D2, D1, 5-HT2A | D2: 130-150, D1: 290-540 | [14][15] |

| Risperidone | D2, 5-HT2A | D2: 3, 5-HT2A: 0.6 | [16] |

| Arylpiperazine Derivative (2b) | 5-HT1A | 412 | [17] |

Key Signaling Pathways

The therapeutic effects of many piperazine-containing drugs are mediated through their modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that play a critical role in neurotransmission. Atypical antipsychotics like clozapine are antagonists at D2 receptors, helping to alleviate the positive symptoms of schizophrenia.

Serotonin 5-HT2A Receptor Signaling

Serotonin 5-HT2A receptors are also GPCRs implicated in the pathophysiology of schizophrenia. Atypical antipsychotics such as risperidone are potent antagonists of 5-HT2A receptors, which is thought to contribute to their efficacy against negative symptoms and reduced extrapyramidal side effects.

PARP-1 Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the repair of single-strand DNA breaks. In cancers with mutations in the BRCA genes, which are crucial for homologous recombination-mediated double-strand break repair, inhibition of PARP-1 by drugs like olaparib leads to synthetic lethality.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of piperazine derivatives, including synthesis and biological assays.

Synthesis of 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides (Potential Antipsychotics)

This protocol describes a general method for the synthesis of a series of N-arylpiperazine derivatives with potential antipsychotic activity.[18]

Step 1: Synthesis of 2-chloro-N-phenylacetamide (2)

-

Dissolve aniline (1) in 2 N sodium hydroxide.

-

Add chloroacetyl chloride in dichloromethane and stir vigorously.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain 2-chloro-N-phenylacetamide (2).

Step 2: Synthesis of 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides (3a-j)

-

Dissolve 2-chloro-N-phenylacetamide (2) in acetonitrile.

-

Add an appropriate substituted phenylpiperazine, potassium carbonate (K2CO3), and a catalytic amount of potassium iodide (KI).

-

Reflux the mixture with continuous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent and recrystallize the crude product from ethanol to obtain the final compounds (3a-j).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives and incubate for a specified period (typically 24 to 72 hours).

-

MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the culture medium containing MTT and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.[19]

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

-

Compound Preparation: Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[20]

Conclusion

The piperazine scaffold continues to be an invaluable tool in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have solidified its position as a privileged structure in drug discovery. The ongoing exploration of novel piperazine derivatives and their bioisosteres, coupled with a deeper understanding of their mechanisms of action, promises to yield new and improved therapies for a multitude of human diseases. This guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the chemistry and biology of this remarkable heterocyclic system.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents | Bentham Science [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

- 7. Design, synthesis, and antiviral activity of 1-aryl-4-arylmethylpiperazine derivatives as Zika virus inhibitors with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-TMV activity based flavonol derivatives containing piperazine sulfonyl: Design, synthesis and mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 10. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ijcmas.com [ijcmas.com]

- 13. Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 15. psychiatryonline.org [psychiatryonline.org]

- 16. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. impressions.manipal.edu [impressions.manipal.edu]

- 20. benchchem.com [benchchem.com]

Fmoc-Piperazine Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Fmoc-piperazine hydrochloride, a key reagent in peptide synthesis and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details its suppliers, pricing, and core applications, with a focus on its role in Solid-Phase Peptide Synthesis (SPPS).

Introduction to this compound

This compound is a derivative of piperazine where one of the amine functionalities is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This protecting group strategy is fundamental in Fmoc-based SPPS, allowing for the sequential addition of amino acids or other moieties to a growing peptide chain.[1][2] The hydrochloride salt form enhances the compound's solubility in organic solvents commonly employed in synthetic chemistry.[2]

The primary application of this compound is to introduce a piperazine unit into a peptide or molecule. This can serve various purposes, including:

-

Conformational Constraint: The piperazine ring can introduce a degree of rigidity into a peptide backbone, influencing its secondary structure.[3]

-

Linker or Scaffold: It can act as a versatile linker to attach other molecules or as a scaffold for creating peptidomimetics.[3]

-

Modulation of Physicochemical Properties: Incorporation of a piperazine moiety can alter properties such as solubility, cell permeability, and proteolytic stability.[2][3]

Supplier and Pricing Overview

A variety of chemical suppliers offer this compound, with pricing dependent on quantity and purity. The following table summarizes publicly available information from several suppliers. Please note that prices are subject to change and may not include shipping and handling fees. Researchers are advised to contact suppliers directly for the most current pricing and availability.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |

| Chem-Impex International, Inc. | This compound | 215190-22-0 | ≥ 99% (HPLC)[4] | 1 g | Contact for Price[5] |

| 5 g | $58.24[1] | ||||

| 250 g | $1848.00[1] | ||||

| Fisher Scientific | This compound | 215190-22-0 | N/A | 1 g | Contact for Price[5] |

| AK Scientific | Fmoc-pazHCl | 215190-22-0 | N/A | 100 g | $982.00[6] |

| Alichem | (9H-Fluoren-9-yl)methylpiperazine-1-carboxylatehydrochloride | 215190-22-0 | N/A | 25 g | $437.00[6] |

| US Biological Life Sciences | This compound | 215190-22-0 | > 98%[7] | 1 g, 5 g, 25 g | Contact for Price[7] |

| LookChem | This compound | 215190-22-0 | N/A | Multiple | Varies[1] |

| Santa Cruz Biotechnology | This compound | 215190-22-0 | N/A | N/A | Contact for Price[8] |

| BenchChem | This compound | 215190-22-0 | N/A | N/A | Contact for Price |

| ChemicalBook | This compound | 215190-22-0 | N/A | Multiple | Varies[9][10] |

Experimental Protocols

The utility of this compound is primarily demonstrated through its application in SPPS. The following sections outline the key experimental steps involving this reagent.

General Workflow for Incorporating Fmoc-Piperazine in SPPS

The following diagram illustrates the typical workflow for introducing a piperazine moiety into a peptide chain using this compound on a solid support.

Caption: General workflow for solid-phase synthesis incorporating Fmoc-piperazine.

Fmoc Deprotection from Piperazine

The removal of the Fmoc group from the incorporated piperazine is a critical step to allow for further chain elongation. This is typically achieved by treatment with a mild base. While piperidine is commonly used, piperazine itself can be employed as a deprotection reagent, often favored for reducing side reactions like aspartimide formation.[9]

The mechanism of Fmoc deprotection by a secondary amine like piperazine proceeds via a β-elimination reaction.

Caption: Mechanism of Fmoc deprotection from a piperazine moiety using piperazine as the base.

A typical protocol for Fmoc deprotection is as follows:

-

Resin Swelling: Swell the peptide-resin in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a specified period (e.g., 10-20 minutes).[6] Alternatively, a solution of piperazine, sometimes in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can be used for more efficient deprotection.[8]

-

Washing: Thoroughly wash the resin with DMF to remove the deprotection reagent and the dibenzofulvene adduct.

Coupling of this compound

For the incorporation of the piperazine moiety, the free carboxyl group of an appropriate Fmoc-piperazine derivative (e.g., 1-Fmoc-piperazine-4-carboxylic acid) is activated and coupled to the deprotected N-terminal amine of the resin-bound peptide.

A general coupling protocol involves:

-

Activation: The Fmoc-piperazine derivative is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in DMF.[3]

-

Coupling: The activated Fmoc-piperazine solution is added to the deprotected peptide-resin.

-

Reaction: The coupling reaction is allowed to proceed for a sufficient time (e.g., 1-2 hours) to ensure complete acylation.

-

Washing: The resin is washed with DMF to remove excess reagents.

Conclusion

This compound is a valuable building block for chemists and drug discovery scientists. Its ability to introduce a conformationally constrained and functionalizable piperazine moiety into peptides and other molecules makes it a powerful tool for modulating biological activity and physicochemical properties. The selection of an appropriate supplier and a clear understanding of the experimental protocols for its use in SPPS are crucial for the successful synthesis of target compounds. Researchers are encouraged to consult the cited literature for more detailed experimental conditions and optimization strategies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. This compound | 215190-22-0 | Benchchem [benchchem.com]

- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fmoc-Piperazine Hydrochloride in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals, Fmoc-piperazine hydrochloride serves as a versatile building block in Solid-Phase Peptide Synthesis (SPPS). Its incorporation into peptide chains offers a strategic approach to modify peptide structures and enhance their therapeutic potential. This document provides detailed application notes and experimental protocols for the effective use of this compound in SPPS.

Application Notes

The piperazine moiety, a six-membered heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] When introduced into a peptide backbone using this compound, it can confer several advantageous properties.

Key Applications:

-

Peptide Modification: Incorporating a piperazine unit can alter the secondary structure of a peptide, introduce conformational constraints, and improve its stability against proteolytic degradation.[1]

-

Scaffold for Peptidomimetics: Fmoc-piperazine can serve as a foundational element for synthesizing peptidomimetics, where the piperazine ring mimics a dipeptide unit.[1]

-

Linker Chemistry: In complex molecules like Proteolysis Targeting Chimeras (PROTACs), the piperazine ring is a valuable linker component.[1][][4] It can enhance solubility and introduce a degree of rigidity to the linker, which is crucial for the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[4][5][6][7]

-

Drug Development: As a versatile building block, it is used in the development of new drug candidates, particularly for creating piperazine derivatives with specific biological activities.[8][9] The dual functionality of the piperazine ring allows it to serve as both a protecting group for amines and a scaffold for creating branched structures.[10]

The choice of this compound is particularly suited for Fmoc-based SPPS strategies. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is base-labile, making it orthogonal to the acid-labile side-chain protecting groups commonly used in this synthetic approach.[1][11] This allows for selective deprotection and chain elongation.

Logical Relationship: Applications of Fmoc-Piperazine in SPPS

Caption: Overview of this compound applications.

Experimental Protocols

The following protocols detail the incorporation of this compound into a peptide chain during standard Fmoc-SPPS.

1. General Fmoc-SPPS Cycle

The synthesis involves repetitive cycles of deprotection and coupling.

Workflow for the Standard Fmoc-SPPS Cycle

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 215190-22-0 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy this compound | 215190-22-0 [smolecule.com]

- 11. chempep.com [chempep.com]

Application Notes and Protocols for Fmoc-Piperazine Hydrochloride Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the successful coupling of Fmoc-piperazine hydrochloride in solid-phase peptide synthesis (SPPS) and solution-phase reactions. The information is intended to aid researchers in optimizing reaction conditions, selecting appropriate reagents, and achieving high-purity products for applications in drug discovery and development.

Introduction

This compound is a valuable building block in synthetic chemistry, particularly in the construction of peptidomimetics and other complex molecules. The piperazine moiety can introduce conformational constraints, improve proteolytic stability, and serve as a scaffold for further functionalization.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis protocols.[2][3] This document outlines optimized conditions and protocols for the efficient coupling of this compound.

Key Reaction Parameters